Cas no 2229140-14-9 (1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid)

1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid is a versatile Boc-protected amino acid derivative featuring a cyclobutane backbone with a phenyl-substituted chiral center. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its sterically constrained cyclobutane ring, which can enhance conformational rigidity and metabolic stability in target molecules. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild acidic conditions. Its carboxylic acid moiety allows for further functionalization via coupling reactions. This intermediate is useful in the design of peptidomimetics and bioactive compounds, offering synthetic flexibility and structural diversity for research applications.
1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid structure
2229140-14-9 structure
Product Name:1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid
CAS No:2229140-14-9
MF:C17H23NO4
MW:305.36882519722
CID:5927475
PubChem ID:165683496
Update Time:2025-06-09

1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid
    • EN300-1873444
    • 2229140-14-9
    • 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C17H23NO4/c1-16(2,3)22-15(21)18-13(12-8-5-4-6-9-12)17(14(19)20)10-7-11-17/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: YLLDGNGXYQBWFV-UHFFFAOYSA-N
    • SMILES: OC(C1(C(C2C=CC=CC=2)NC(=O)OC(C)(C)C)CCC1)=O

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 75.6Ų

1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid Pricemore >>

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1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid Related Literature

Additional information on 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid

Professional Introduction to 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic Acid (CAS No. 2229140-14-9)

1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid, with the CAS number 2229140-14-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyclobutane core appended with an amino group and a phenylmethyl side chain, is further functionalized by a protecting group, specifically the tert-butoxycarbonyl (Boc) group, which is commonly employed to safeguard the amine functionality during synthetic processes.

The structural motif of this compound is particularly intriguing due to its potential applications in drug design and development. The cyclobutane ring, known for its rigidity and stability, can serve as a scaffold to impart specific conformational preferences to molecules, which is a critical factor in determining their biological activity. Additionally, the presence of the phenylmethyl (benzyl) group introduces hydrophobicity and can influence binding interactions with biological targets.

The Boc-protected amino group in 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid provides a stable handle for further chemical manipulation, allowing for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate in multi-step synthetic routes aimed at constructing more complex molecules. The compound's versatility lies in its ability to be incorporated into diverse pharmacophores, making it a promising candidate for medicinal chemistry investigations.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The cycloalkane moiety, particularly cyclobutane derivatives, has emerged as a privileged scaffold in drug discovery due to its ability to mimic natural products and enhance binding affinity. For instance, studies have demonstrated that cyclobutane-containing compounds exhibit favorable pharmacokinetic properties and can interact with biological targets in unique ways compared to their linear or aromatic counterparts.

The phenylmethyl group in this compound not only contributes to its hydrophobic character but also serves as a point of attachment for further functionalization. This allows chemists to tailor the molecule's properties by introducing various substituents at this position. Such modifications can fine-tune the compound's solubility, metabolic stability, and target specificity, which are all critical factors in the development of new drugs.

One of the most exciting applications of 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid is in the field of enzyme inhibition. The rigid cyclobutane ring can effectively occupy pockets within enzyme active sites that are not accessible to more flexible molecules. This rigidity can lead to higher binding affinities and improved selectivity over off-target enzymes. Furthermore, the combination of the phenylmethyl and amino groups provides multiple interaction points with the enzyme, allowing for the design of potent inhibitors.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how these molecules interact with biological targets at the atomic level. For example, simulations have shown that the cyclobutane ring of 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid fits snugly into hydrophobic pockets of enzymes, while the phenylmethyl group engages in π-stacking interactions with aromatic residues.

The Boc protecting group not only ensures stability during synthesis but also provides a predictable deprotection step once the compound reaches later stages of development. This makes it an ideal building block for constructing peptidomimetics or other complex molecules where precise control over reactivity is essential. The ability to selectively remove protecting groups without affecting other functional moieties has been a game-changer in synthetic organic chemistry.

In conclusion, 1-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)cyclobutane-1-carboxylic acid (CAS No. 2229140-14-9) represents a fascinating example of how structural features can be strategically designed to enhance biological activity and optimize pharmacokinetic properties. Its potential applications in drug discovery and enzyme inhibition are vast, and ongoing research continues to uncover new ways to leverage its unique chemical properties.

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